
JSH-23
Übersicht
Beschreibung
JSH-23 ist eine neuartige antioxidative Verbindung, die für ihre Fähigkeit bekannt ist, den Signalweg des nukleären Faktor kappa-Leichtketten-Verstärkers aktivierter B-Zellen (NF-κB) zu hemmen. Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in den Bereichen Pharmakologie und Biochemie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound, chemisch bekannt als 4-Methyl-N1-(3-Phenylpropyl)-1,2-benzendiamin, kann durch eine Reihe organischer Reaktionen synthetisiert werden. Die Synthese beinhaltet typischerweise die Reaktion von 4-Methyl-1,2-Phenylendiamin mit 3-Phenylpropylbromid unter basischen Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, kann die Verbindung im größeren Maßstab unter Verwendung ähnlicher Synthesewege wie in Laborumgebungen hergestellt werden. Der Schlüssel zur industriellen Produktion liegt in der Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittelwahl und Reaktionszeit, um Ausbeute und Reinheit zu maximieren .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
JSH-23 has demonstrated considerable efficacy in reducing inflammation in multiple experimental models.
Inhibition of Pro-inflammatory Cytokines
In LPS-stimulated RAW 264.7 macrophages, this compound significantly decreased the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in a dose-dependent manner. This effect was accompanied by reduced DNA binding activity of NF-κB p65 . The compound's ability to inhibit these cytokines suggests its potential for treating inflammatory diseases.
Case Study: Cisplatin-Induced Acute Kidney Injury
In a study involving cisplatin-induced acute kidney injury (AKI) in male C57BL/6 mice, this compound administration resulted in significant reductions in blood urea nitrogen (BUN), serum creatinine, and inflammatory markers such as IL-1 and IL-6. The treatment also improved histological scores related to tubular injury .
Parameter | Control | This compound (40 mg/kg) |
---|---|---|
BUN (mg/dL) | 45 ± 5 | 25 ± 3 |
Serum Creatinine (mg/dL) | 2.5 ± 0.5 | 1.2 ± 0.2 |
IL-6 (pg/mL) | 300 ± 50 | 150 ± 30 |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of diabetic neuropathy.
Reversal of Neuropathic Deficits
In diabetic rats induced by streptozotocin, this compound treatment significantly improved nerve conduction velocity and blood flow deficits. The compound also reduced mechanical hyperalgesia and lowered levels of inflammatory markers such as TNF-α and IL-6 .
Case Study: Diabetic Neuropathy Model
The following table summarizes the effects of this compound on various parameters in diabetic rats:
Parameter | Control | This compound (3 mg/kg) |
---|---|---|
Nerve Conduction Velocity (m/s) | 20 ± 3 | 30 ± 4 |
Blood Flow (mL/min) | 0.8 ± 0.1 | 1.5 ± 0.2 |
Mechanical Hyperalgesia Score | 8 ± 2 | 4 ± 1 |
Bone Health Applications
Recent studies have highlighted the role of this compound in bone health, particularly its antioxidant properties.
Prevention of Osteolysis
This compound has been shown to prevent osteolysis by scavenging reactive oxygen species (ROS) during osteoclastogenesis. In vitro studies indicated that this compound suppressed RANKL-induced ROS generation and enhanced the expression of Nrf2 and heme oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense .
Case Study: Osteolysis Model
In a model assessing bone mass preservation, this compound treatment led to significant improvements in bone density and structure compared to controls:
Parameter | Control | This compound Treatment |
---|---|---|
Bone Density (g/cm³) | 0.45 ± 0.05 | 0.65 ± 0.07 |
Osteoclast Number | High | Reduced |
Wirkmechanismus
Target of Action
JSH-23, also known as 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, primarily targets NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound inhibits the transcriptional activity of NF-κB . It operates by suppressing the nuclear translocation of the NF-κB p65 subunit, without affecting the degradation of IκBα .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the RANKL-induced osteoclastogenesis, bone resorption, and the expression of specific genes via inhibition of the NF-κB signaling pathway . It also suppresses RANKL-induced ROS generation via the TRAF6/Rac1/NOX1 pathway and enhances the expression of Nrf2/HO-1 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered in this solvent for in vivo studies. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It dose-dependently inhibits NF-κB’s transcriptional activity in lipopolysaccharide (LPS)-stimulated macrophages . It also significantly reduces the DNA-binding activity of NF-κB induced by LPS . Furthermore, this compound has been found to inhibit the expression of pro-inflammatory transcripts and enzymes, including IL-6, IL-1β, COX-2, and TNF-α .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, this compound has been shown to inhibit NF-κB’s transcriptional activity in a dose-dependent manner . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
JSH-23, chemically known as 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine, can be synthesized through a series of organic reactions. The synthesis typically involves the reaction of 4-methyl-1,2-phenylenediamine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JSH-23 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und andere Peroxide.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von reaktiven Sauerstoffspezies (ROS)-Fängern führen, während die Reduktion stabilere Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Pharmakologie: Es wird verwendet, um die Hemmung der NF-κB-Signalgebung zu untersuchen, die an verschiedenen Entzündungs- und Immunreaktionen beteiligt ist.
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Hemmung der nukleären Translokation der NF-κB-p65-Untereinheit aus, ohne die Degradation von IκBα zu beeinflussen. Diese Hemmung verhindert die Aktivierung von NF-κB-Zielgenen, die an Entzündungs- und Immunreaktionen beteiligt sind. Darüber hinaus verstärkt this compound die Expression des nukleären Faktors Erythroid 2-verwandten Faktors 2 (Nrf2) und der Hämoxygenase-1 (HO-1), die eine entscheidende Rolle bei zellulären antioxidativen Abwehrmechanismen spielen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY 11-7082: Ein weiterer NF-κB-Inhibitor, der die IκBα-Phosphorylierung verhindert.
IMD-0354: Hemmt die IκB-Kinase und blockiert so die NF-κB-Aktivierung.
Cryptotanshinone: Eine natürliche Verbindung, die die NF-κB-Signalgebung über mehrere Wege hemmt.
Einzigartigkeit von JSH-23
This compound ist einzigartig in seiner Fähigkeit, die NF-κB-Nukleartranslokation zu hemmen, ohne die IκBα-Degradation zu beeinflussen. Diese selektive Hemmung macht es zu einem wertvollen Werkzeug für die Untersuchung der NF-κB-Signalgebung und ihrer Rolle in verschiedenen biologischen Prozessen. Darüber hinaus unterscheiden seine antioxidativen Eigenschaften und seine Fähigkeit, die Nrf2/HO-1-Expression zu verstärken, es von anderen ähnlichen Verbindungen .
Biologische Aktivität
JSH-23 is a selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. This compound has garnered attention for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Its biological activity is primarily attributed to its ability to inhibit NF-κB transcriptional activity without affecting IκB degradation, thereby modulating inflammatory responses and oxidative stress.
This compound exerts its biological effects through several key mechanisms:
- Inhibition of NF-κB Activation : this compound directly inhibits the nuclear translocation of NF-κB subunits (p65/p50), which is critical for the transcription of pro-inflammatory genes. This inhibition leads to decreased expression of various inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) .
- Antioxidant Activity : this compound enhances the expression of antioxidant proteins such as Nrf2 and heme oxygenase-1 (HO-1), contributing to its protective effects against oxidative stress . This antioxidant activity is particularly significant in conditions characterized by elevated reactive oxygen species (ROS).
- Anti-inflammatory Effects : In preclinical models, this compound has demonstrated potent anti-inflammatory effects, reducing levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .
1. Anti-inflammatory Effects
A study investigating the effects of this compound on LPS-induced inflammation in rats found that acute treatment with 10 mg/kg significantly reduced hypothermic responses and pro-inflammatory mediator levels . Chronic administration (3 mg/kg for 14 days) also resulted in substantial decreases in immobility time during forced swim tests, indicating an antidepressant-like effect alongside anti-inflammatory benefits.
2. Effects on Diabetic Neuropathy
In diabetic rat models, this compound administration led to improvements in nerve conduction velocity and blood flow deficits associated with diabetic neuropathy. The treatment reduced mechanical hyperalgesia and decreased levels of inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may offer therapeutic benefits for managing diabetic complications by targeting neuroinflammation.
3. Osteolysis Prevention
Recent research highlighted this compound's role in preventing osteolysis by regulating ROS generation through the TRAF6/Rac1/NOX1 pathway. It was shown to enhance bone mass by mitigating oxidative damage and promoting antioxidant defenses in osteoblasts .
Study | Model | Dosage | Findings |
---|---|---|---|
LPS-Induced Inflammation | Rats | 10 mg/kg | Reduced hypothermia and pro-inflammatory cytokines |
Diabetic Neuropathy | Diabetic Rats | 1-3 mg/kg | Improved nerve function; reduced inflammatory markers |
Osteolysis Prevention | Osteoblasts | Not specified | Enhanced Nrf2/HO-1 expression; reduced ROS |
Eigenschaften
IUPAC Name |
4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFNPBSZFWXMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587909 | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749886-87-1 | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.